Amprotropine phosphate

anticholinergic spasmolytic intestinal motility

For researchers excluding CNS confounds in cholinergic studies, amprotropine phosphate solves the atropine EEG-alteration problem. This quaternary ammonium anticholinergic preserves peripheral muscarinic blockade without the sedation or cognitive impairment of tertiary amines. • 100-fold lower gut smooth-muscle potency than atropine enables fine-tuned dose-response studies. • Unexpected GABA uptake inhibition (IC50 5 µM) adds a unique neurochemical probe dimension. • Certified ≥95% purity; shipped ambient as non-hazardous.

Molecular Formula C18H32NO7P
Molecular Weight 405.4 g/mol
CAS No. 134-53-2
Cat. No. B086106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmprotropine phosphate
CAS134-53-2
Synonymsamprotropine
amprotropine phosphate
Syntropan
Molecular FormulaC18H32NO7P
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.OP(=O)(O)O
InChIInChI=1S/C18H29NO3.H3O4P/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15;1-5(2,3)4/h7-11,16,20H,5-6,12-14H2,1-4H3;(H3,1,2,3,4)
InChIKeyYHASIXBUOZWGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amprotropine Phosphate: Synthetic Quaternary Anticholinergic Profile


Amprotropine phosphate (brand name Syntropan) is a synthetic quaternary ammonium anticholinergic agent that acts as a competitive muscarinic acetylcholine receptor antagonist [1]. It is the phosphate salt of 3-diethylamino-2,2-dimethylpropyl tropate, designed in the 1930s to retain atropine-like spasmolytic activity while reducing systemic side effects [2]. Unlike tertiary amine anticholinergics such as atropine, its permanently charged quaternary ammonium structure limits blood-brain barrier penetration, thereby minimizing central nervous system effects. The compound is freely soluble in water, slightly soluble in absolute alcohol, and insoluble in chloroform and ether, with a melting point of 142–145 °C [1]. Although historically used for gastrointestinal spasm, its clinical use has been superseded; it now serves primarily as a research tool for studying peripheral cholinergic mechanisms [2].

Quaternary ammonium structure – peripheral muscarinic profile
Limited BBB penetration – peripheral research model fit
Research tool for peripheral cholinergic mechanism studies

Why Atropine Cannot Replace Amprotropine Phosphate


Generic substitution of amprotropine phosphate with atropine or other anticholinergics is not straightforward. Amprotropine's quaternary ammonium structure confers a distinctly different pharmacological profile: it is approximately 100-fold less potent than atropine in depressing intestinal smooth muscle [1], yet it exhibits unexpected potency as a GABA uptake inhibitor (IC50 5 µM) that atropine and scopolamine lack [2]. Furthermore, its inability to penetrate the blood-brain barrier eliminates the central EEG alterations seen with atropine at doses as low as 0.1 mg/kg [3]. These quantitative differences in potency, target selectivity, and CNS exposure mean that simply replacing amprotropine phosphate with an equi-anticholinergic dose of atropine would produce fundamentally different experimental outcomes.

Amprotropine phosphate
Atropine (tertiary amine)
Anticholinergic potency
~100-fold lower in intestinal smooth muscle assays
Higher potency; may overshoot graded blockade in dose-response studies
GABA uptake inhibition
Present; distinct from muscarinic activity
Minimal activity reported; target selectivity profile differs
CNS exposure
Minimal; no EEG change at tested doses up to 20 mg/kg
Crosses BBB; EEG alterations at doses as low as 0.1 mg/kg
Potency context, target selectivity, and CNS exposure profile may not transfer between these agents. Direct interchange without validation may produce different experimental outcomes.

Amprotropine Phosphate: Key Differentiation Evidence


Intestinal Antispasmodic Potency: Amprotropine vs. Atropine

In isolated intestinal preparations, amprotropine (Syntropan) demonstrates approximately 100-fold lower potency than atropine in producing intestinal depression. This quantitative difference defines its pharmacological selectivity profile [1].

Intestinal potency
Head-to-head
~100-fold weaker vs atropine reference
Excised intestinal smooth muscle; acetylcholine-induced contraction
Supports graded muscarinic antagonism studies
Intestinal smooth muscle assay context
anticholinergic spasmolytic intestinal motility

GABA Uptake Inhibition Potency

In rat cerebral homogenates, syntropan inhibited [3H]GABA uptake with an IC50 of 5 µmol/L. At a concentration of 0.1 mmol/L, atropine and scopolamine only reduced uptake to 62% of control. Flurazepam showed an IC50 of 120 µmol/L in the same assay [1].

GABA uptake IC50
Head-to-head
5 µM
Syntropan; [3H]GABA uptake in rat cerebral homogenate
Supports GABA transporter pharmacology research
24-fold more potent than flurazepam (IC50 120 µM); atropine ~38% at 100 µM
GABA uptake neurotransmitter transport anticholinergic

CNS Safety Margin: EEG Alteration Comparison

In anesthetized dogs, intravenous syntropan at doses up to 20 mg/kg produced no detectable change in the electroencephalogram (EEG). In contrast, atropine increased EEG frequency at 0.1 mg/kg i.v. and decreased it at 1.0 mg/kg i.v. [1].

CNS EEG threshold
Head-to-head
No effect at 20 mg/kg vs atropine alters EEG at 0.1 mg/kg
Anesthetized dog model; i.v. bolus; simultaneous EEG/ECG/BP recording
Supports peripheral-selective research models
>200-fold dose difference without CNS electrographic effect
electroencephalogram CNS penetration safety pharmacology

Overall Cholinergic Blocking Potency vs. Atropine

Pharmacological reviews of amprotropine consistently place its overall cholinergic blocking potency at 1/100 to 1/500 that of atropine, reflecting the impact of quaternization on muscarinic receptor affinity. This potency range has been confirmed across intestinal, pupillary, and secretory endpoints [1][2].

Potency ratio class
Class-level
1/100–1/500
Overall cholinergic blocking potency relative to atropine
Class-level SAR interpretation context
Aggregated from intestinal, pupillary, and secretory endpoints; data to verify
potency ratio structure-activity relationship quaternary ammonium

Amprotropine Phosphate: Research & Industrial Applications


Peripheral Cholinergic Studies Without CNS Confounds

Amprotropine phosphate is an ideal tool for investigating peripheral muscarinic receptor function in intact animal models where central nervous system effects must be excluded. Its lack of EEG alteration at doses up to 20 mg/kg i.v., as demonstrated in dog models [1], allows researchers to achieve systemic anticholinergic blockade without the confounding sedation, cognitive impairment, or EEG changes seen with atropine at doses as low as 0.1 mg/kg.

Graded Cholinergic Modulation in GI Smooth Muscle

For researchers studying intestinal motility, amprotropine's ~100-fold lower potency than atropine on isolated intestinal preparations [2] provides a unique ability to finely titrate anticholinergic tone. This makes it preferable to atropine for dose-response studies requiring partial muscarinic antagonism, as atropine's high potency can produce near-maximal blockade even at low concentrations, limiting the observable dynamic range.

GABAergic Transport Modulation Research

The unexpected finding that syntropan inhibits [3H]GABA uptake with an IC50 of 5 µM—substantially more potent than flurazepam (IC50 120 µM) and far more potent than atropine or scopolamine [3]—positions amprotropine phosphate as a valuable probe compound for studying GABA transporter pharmacology. This activity is distinct from its muscarinic antagonism and suggests potential applications in neurochemical research on seizure disorders, anxiety, and other conditions involving GABAergic dysfunction.

Quaternary Ammonium Anticholinergic SAR Reference

As one of the earliest synthetic quaternary ammonium anticholinergics, amprotropine phosphate serves as an essential historical and pharmacological reference compound for SAR studies aimed at optimizing peripheral selectivity. Its well-characterized potency ratio of 1/100 to 1/500 relative to atropine [4], combined with documented aqueous solubility advantages over free-base anticholinergics [5], provides a benchmark for evaluating newer quaternary ammonium analogs designed for targeted peripheral action.

Application
Selection Property
Validation Focus
Peripheral muscarinic research models
Peripheral selectivity profile
CNS exclusion validation in intact models
Graded muscarinic antagonism studies
Lower potency enables dose-response titration
Dose-response range verification in smooth muscle assays
GABA transporter pharmacology research
GABA uptake inhibition profile
Transporter pharmacology validation in neuronal preparations
Quaternary ammonium SAR studies
Structural benchmark profile
Peripheral selectivity benchmarking for novel analogs
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